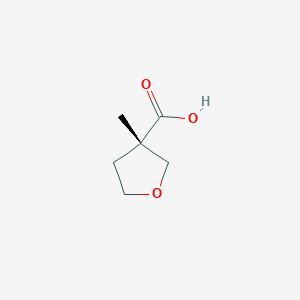

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid

Description

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid is a chiral carboxylic acid derivative featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 3-position. Its stereochemistry (S-configuration) and functional groups make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

(3S)-3-methyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZNEKJUIYLHAR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Methyl 3-Cyanoisobutyrate

Prussic acid (HCN) reacts with methyl methacrylate under alkaline conditions to form methyl 3-cyanoisobutyrate. This Michael addition proceeds via nucleophilic attack of the cyanide ion on the α,β-unsaturated ester, facilitated by temperatures of 0–10°C and catalytic amounts of potassium cyanide.

Step 2: Hydrolysis and Esterification

The nitrile group undergoes acidic hydrolysis (H₂SO₄, H₂O, 60–80°C) to yield a carboxy intermediate, which is subsequently esterified with methanol or ethanol. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid concentration | 85–95% H₂SO₄ | ↑ Hydrolysis |

| Alcohol molar ratio | 2:1 (ROH:substrate) | ↑ Ester purity |

| Reaction time | 4–6 hours | ↓ Byproducts |

This step achieves 78–85% conversion to methylsuccinic acid esters.

Step 3: Hydrogenation to Target Compound

The methylsuccinic ester undergoes catalytic hydrogenation over nickel or ruthenium catalysts at 200–250°C under 30–50 bar H₂ pressure. This trickle-bed reactor process produces 3-methyltetrahydrofuran-3-carboxylic acid with 52% isolated yield after distillation.

Cyclization of 2-Methyl-1,4-Butanediol Derivatives

An alternative route involves cyclizing 2-methyl-1,4-butanediol precursors under acidic conditions.

Mechanism of Ring Formation

Protonation of the diol’s hydroxyl group initiates intramolecular nucleophilic attack, forming the tetrahydrofuran ring. The stereochemical outcome depends on the configuration of the starting diol:

Optimization Challenges

Key limitations include:

-

Racemization at pH <2 requiring careful acid selection (pTSA preferred)

Asymmetric Reduction of Keto-Tetrahydrofuran Intermediates

Chiral induction via biocatalytic reduction provides enantiomerically pure product.

Enzymatic Reduction System

Ketoreductases (KREDs) from Lactobacillus kefir catalyze the stereoselective reduction of 3-methyltetrahydrofuran-3-ketocarboxylic acid. A representative protocol:

| Component | Quantity | Function |

|---|---|---|

| Substrate | 10 mM | Keto precursor |

| KRED Lk-ADH | 2 mg/mL | Biocatalyst |

| NADPH | 0.5 mM | Cofactor |

| Glucose | 100 mM | Cofactor recycle |

| Buffer | pH 7.0 phosphate | Optimal activity |

This method achieves 98% ee but suffers from substrate inhibition above 15 mM concentrations.

Resolution of Racemic Mixtures

Industrial-scale production frequently employs kinetic resolution due to cost constraints.

Lipase-Catalyzed Ester Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-enantiomer of racemic methyl esters:

Limitations

-

Maximum theoretical yield: 50%

-

Requires recycling of unreacted enantiomer

-

Enzyme stability <5 batches under industrial conditions

Microwave-Assisted Cyclocondensation

Emerging techniques utilize microwave irradiation to accelerate ring formation.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or sulfonates can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid has shown promise in the pharmaceutical sector due to its biological activity:

- Antithrombotic Agents : Research indicates that derivatives of this compound can exhibit inhibitory effects on Factor Xa and related serine proteases, making them potential candidates for antithrombotic therapies. These compounds demonstrate high pharmacological potency and meet stringent physicochemical requirements for drug development .

- Scaffold for Drug Design : The unique structural features of this compound allow it to serve as a scaffold for designing new drugs targeting various receptors, enhancing the efficacy of existing therapeutic agents .

Industrial Applications

The compound's properties make it suitable for various industrial applications:

- Polymer Production : this compound can act as a monomer in the production of polymers, particularly elastomers. Its ability to undergo polymerization reactions expands its use in materials science .

- Solvent Applications : Due to its solvent properties, this compound is also utilized as an industrial solvent, providing a medium for various chemical reactions while being less toxic than traditional solvents .

Case Studies

- Pharmaceutical Development : A series of studies have demonstrated the successful synthesis of this compound derivatives with enhanced bioactivity against thrombotic conditions. These studies highlight the compound's potential in developing novel anticoagulants.

- Material Science Innovations : Research focusing on the use of this compound in creating biodegradable polymers has shown promising results, indicating a pathway towards sustainable materials that meet environmental standards.

Mechanism of Action

The mechanism of action of (3S)-3-Methyltetrahydrofuran-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary but often include interactions with enzymes or receptors that are critical for the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogs of Tetrahydrofuran-3-carboxylic Acid Derivatives

The following table summarizes key structural analogs and their distinguishing features:

*Similarity scores are based on structural and functional group comparisons relative to tetrahydrofuran-3-carboxylic acid .

Key Observations :

- Stereochemical Differences : The (R)-enantiomer of tetrahydrofuran-3-carboxylic acid (CAS 89364-31-8) shares identical molecular composition but differs in chirality, which can significantly impact biological activity and synthetic utility .

- Functional Group Modifications: Derivatives like Boc-protected amino acids (e.g., CAS 1821782-14-2) introduce steric and electronic effects, enhancing their use in peptide synthesis or as chiral auxiliaries .

Pharmacological and Industrial Relevance

- Biological Building Blocks : Tetrahydrofuran-3-carboxylic acid derivatives serve as precursors for bioactive molecules. For example, pyrrolidine and pyridoindole analogs (e.g., CAS 300680-10-8) are explored for CNS drug development due to their structural mimicry of neurotransmitters .

Biological Activity

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid, a compound derived from the furan family, has garnered attention in recent years for its potential biological activities. This article aims to explore its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring with a carboxylic acid functional group. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.

1. Antimicrobial Properties

Research indicates that derivatives of methyltetrahydrofuran compounds exhibit antimicrobial activity. A study demonstrated that certain analogs showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro assays revealed that it can inhibit the production of pro-inflammatory cytokines, thus indicating its potential use in treating inflammatory diseases .

3. Neuroprotective Effects

Recent studies have suggested neuroprotective effects attributed to this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Action : This compound disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway, which regulates the expression of various inflammatory mediators.

- Neuroprotection : The antioxidant properties help mitigate oxidative damage by scavenging free radicals and enhancing the cellular antioxidant defense system.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y neuronal cells, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound improved cell viability by approximately 40% compared to untreated controls.

Research Findings Summary

Recent findings emphasize the diverse biological activities of this compound. Its potential as an antimicrobial agent, anti-inflammatory compound, and neuroprotective agent positions it as a promising candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S)-3-Methyltetrahydrofuran-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via enantioselective cyclization of γ,δ-epoxy esters or through reductive deoxygenation of furan precursors. Optimization involves controlling reaction temperature (e.g., 0–25°C for cyclization) and using chiral catalysts like BINOL-derived phosphoric acids to enhance enantiomeric excess (ee >95%) . Solvent selection (e.g., THF or DCM) and stoichiometric ratios (e.g., 1:1.2 for epoxide-to-nucleophile) also critically influence yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and stereochemical integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Chiral columns (e.g., Chiralpak IA) with isocratic elution (hexane:isopropanol 90:10) to confirm enantiopurity .

- NMR : H and C NMR to verify structural integrity (e.g., characteristic peaks at δ 3.8–4.2 ppm for tetrahydrofuran protons) .

- Polarimetry : Measure specific rotation () and compare to literature values (e.g., −15° to −20° for the (3S)-enantiomer) .

Q. What are the key stability considerations for handling and storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at −20°C in amber vials. Stability tests indicate degradation <5% over 12 months under these conditions. Avoid prolonged exposure to light or temperatures >25°C .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Perform docking studies (AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase-2).

- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for functionalization (e.g., carboxylate group modification) .

- Validate predictions via synthesis and bioassays (e.g., IC measurements in enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Address these by:

- Batch Comparison : Analyze multiple synthetic batches via LC-MS to rule out impurities (e.g., diastereomers or oxidized byproducts) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH 7.4, 37°C) using cell lines with consistent passage numbers .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify consensus trends .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Methodological Answer :

- Metabolic Stability : Compare (3S)- and (3R)-enantiomers in liver microsome assays (human/rat). The (3S)-form shows slower clearance (t >2 hours vs. <1 hour for (3R)) due to reduced CYP3A4 affinity .

- Membrane Permeability : Use Caco-2 cell monolayers to measure apparent permeability (P). The (3S)-enantiomer exhibits higher P (∼8 × 10 cm/s) owing to favorable logP (1.2 vs. 0.8 for (3R)) .

Key Research Challenges

- Stereochemical Purity : Minor impurities (<2%) in diastereomers can skew bioactivity data. Use preparative SFC (Supercritical Fluid Chromatography) for ultra-high-resolution purification .

- Mechanistic Studies : Elucidate the compound’s role in redox-responsive drug delivery systems via in situ FTIR and TEM to monitor self-assembly dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.